Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
The synthesis and evaluation of analogs and derivatives related to Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate have been a significant area of research. For instance, studies have shown the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives exhibiting potent anticonvulsant activities, rivaling phenytoin in efficacy. These findings extend the structure-activity relationships for this class of compounds, highlighting their potential in treating seizures (H. Kohn et al., 1993).
Antibacterial and Antimicrobial Activity
Another research domain explores the antimicrobial and antibacterial properties of related compounds. A study synthesized a new series of thiadiazole derivatives, demonstrating significant inhibitory activity against Helicobacter pylori, with some compounds outperforming standard drugs like metronidazole (N. Mohammadhosseini et al., 2009).
Antioxidant Properties and Photovoltaic Efficiency
Research into the photovoltaic and antioxidant applications of benzothiazolinone acetamide analogs, including derivatives similar to the compound , reveals their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them viable for photovoltaic applications. Moreover, their antioxidant properties indicate a possible protective role against oxidative stress (Y. Mary et al., 2020).
Anticancer Activity
A significant area of investigation is the synthesis of novel 2-substituted benzimidazole derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This research emphasizes the therapeutic potential of structurally related compounds in oncology (Hanan M Refaat, 2010).
Neurotoxicity and Anticonvulsant Evaluation
Further studies delve into the anticonvulsant activity and neurotoxicity of benztriazoles with mercapto-triazole and heterocycle substituents, identifying compounds with significant efficacy in electroshock and pentylenetetrazole seizure tests, offering a promising outlook for the development of new anticonvulsant drugs (Dachuan Liu et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[[2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c1-29-20(26)16-8-3-5-10-18(16)22-19(25)14-24-12-6-11-23(30(24,27)28)13-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDULJYBZJBWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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